molecular formula C20H33N6O5P B1237359 Acdpa CAS No. 140686-45-9

Acdpa

Cat. No.: B1237359
CAS No.: 140686-45-9
M. Wt: 468.5 g/mol
InChI Key: INLBMHMVQFOIIQ-ONXRFNQYSA-N
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Description

Acdpa, formally designated as 12-deoxyphorbol 20-acetate angelate (this compound (11)), is a tetracyclic diterpene ester isolated from Euphorbia resinifera latex . Structurally, it belongs to the 12-deoxyphorbol ester family, characterized by a 13,20-diester configuration. The compound features an acetate group at the C20 position and an angelate moiety (C5H7O2) at the C13 position, resulting in the molecular formula C27H38O7 and a molecular weight of 474.59 g/mol (calculated from HRMS [M + Na]+ at m/z 497.2514) .

This compound is distinguished by its unique fragmentation pattern in high-resolution mass spectrometry (HRMS), which includes losses of water, ketones, and the angelate substituent. These properties are critical for its identification and differentiation from analogs .

Properties

CAS No.

140686-45-9

Molecular Formula

C20H33N6O5P

Molecular Weight

468.5 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-N-[(E)-dec-4-enyl]phosphonamidic acid

InChI

InChI=1S/C20H33N6O5P/c1-2-3-4-5-6-7-8-9-10-25-32(28,29)30-12-15-11-16(27)20(31-15)26-14-24-17-18(21)22-13-23-19(17)26/h6-7,13-16,20,27H,2-5,8-12H2,1H3,(H2,21,22,23)(H2,25,28,29)/b7-6+/t15-,16+,20+/m0/s1

InChI Key

INLBMHMVQFOIIQ-ONXRFNQYSA-N

SMILES

CCCCCC=CCCCNP(=O)(O)OCC1CC(C(O1)N2C=NC3=C(N=CN=C32)N)O

Isomeric SMILES

CCCCC/C=C/CCCNP(=O)(O)OC[C@@H]1C[C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O

Canonical SMILES

CCCCCC=CCCCNP(=O)(O)OCC1CC(C(O1)N2C=NC3=C(N=CN=C32)N)O

Synonyms

ACDPA
adenosine 3',5'-cyclic decylphosphoramidate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Acdpa is compared below with two closely related compounds: AcDPB (10) (12-deoxyphorbol 20-acetate isobutyrate) and AcDPP (12) (12-deoxyphorbol 20-acetate phenylacetate). All three share the 12-deoxyphorbol core but differ in their C13 ester substituents (Table 1).

Table 1: Structural and Analytical Comparison of this compound and Analogs

Compound C13 Substituent Molecular Formula Molecular Weight (g/mol) Key HRMS Fragments ([M + Na]+)
This compound (this compound (11)) Angelate (C5H7O2) C27H38O7 474.59 355.1909 (loss of H2O, CO, angelate), 335.1700
AcDPB (10) Isobutyrate (C4H7O2) C25H36O7 448.55 355.1909 (loss of H2O, isobutyrate)
AcDPP (12) Phenylacetate (C8H7O2) C31H38O8 538.63 355.1909 (loss of H2O, phenylacetate)

Fragmentation Pathways and Spectral Divergence

All three compounds exhibit a common fragment ion at m/z 355.1909, corresponding to the loss of the C13 substituent (e.g., angelate, isobutyrate) along with water and CO . However, secondary fragmentation diverges:

  • This compound : Additional ions at m/z 335.1700 arise from sequential losses of acetic acid (C2H4O2) and water.
  • AcDPB : Dominant fragments include m/z 337.2010, attributed to ketone and isobutyrate loss.
  • AcDPP : Unique ions at m/z 313.1430 reflect phenyl group elimination.

These differences underscore the role of substituent hydrophobicity and stability in fragmentation behavior.

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